REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.[H][H]>CCO.[Pd]>[NH2:1][C:2]1[C:3]([NH2:11])=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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CUSTOM
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Details
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the ethanol solution of the product was directly used in the next step of reaction
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Name
|
|
Type
|
|
Smiles
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NC=1C(=CC2=C(CCO2)C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |